molecular formula C17H18N2O7 B11306897 N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11306897
M. Wt: 362.3 g/mol
InChI Key: AQPOBTITDHZFIX-UHFFFAOYSA-N
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Description

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin derivative with a glycylglycine peptide chain attached via an acetyloxy linker. Its molecular formula is C₁₈H₂₀N₂O₇ (average mass: 376.365; monoisotopic mass: 376.127051) . The compound features a 4-ethyl-substituted chromen-2-one core, which distinguishes it from other coumarin-based analogues. Key identifiers include CAS No. 376382-31-9 and synonyms such as ZINC2126625 and STL461014 .

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

2-[[2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H18N2O7/c1-2-10-5-17(24)26-13-6-11(3-4-12(10)13)25-9-15(21)18-7-14(20)19-8-16(22)23/h3-6H,2,7-9H2,1H3,(H,18,21)(H,19,20)(H,22,23)

InChI Key

AQPOBTITDHZFIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with glycylglycine. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the acylation and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the ethyl group on the coumarin moiety and the acetyloxy linker.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Ethyl group oxidationPotassium permanganate (KMnO₄), acidicFormation of carboxylic acid derivatives
Acetyloxy oxidationOzone (O₃) in dichloromethaneCleavage to form glycylglycine-linked fragments
  • Key observation : Oxidation of the ethyl group yields a carboxylic acid derivative while preserving the coumarin core.

Reduction Reactions

Reduction targets the ketone group in the coumarin system and the amide bond:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Ketone reductionSodium borohydride (NaBH₄), ethanolConversion to secondary alcohol derivatives
Amide reductionLithium aluminium hydride (LiAlH₄), THFCleavage to amine and acetic acid fragments
  • Notable finding : Selective reduction of the coumarin ketone group is achievable under mild conditions, retaining the glycylglycine unit.

Hydrolysis Reactions

The ester and amide bonds are susceptible to hydrolysis:

Reaction TypeConditionsProducts/OutcomesReferences
Acidic hydrolysisHCl (6M), refluxCleavage into [(4-ethyl-2-oxochromen-7-yl)oxy]acetic acid and glycylglycine
Basic hydrolysisNaOH (1M), 60°CFormation of sodium carboxylate and free amine

Stability data :

pH RangeStability
2–6Stable (>24 hrs at 25°C)
≥8Rapid degradation (t₁/₂ = 2.3 hrs)

Transesterification

The acetyloxy group participates in alcohol-exchange reactions:

AlcoholCatalystYield
MethanolH₂SO₄ (cat.)78%
Benzyl alcoholTi(OiPr)₄65%
  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Enzymatic Interactions

While not strictly synthetic reactions, enzymatic modifications are critical for biological activity:

Enzyme ClassObserved Effect
EsterasesHydrolysis of acetyloxy linkage
Cytochrome P450Oxidative metabolism of ethyl group

Scientific Research Applications

Chemistry

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine serves as a building block in synthetic chemistry. It is utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeDescription
Oxidation Can yield quinones from the chromen moiety using agents like potassium permanganate.
Reduction Carbonyl groups can be reduced to alcohols using sodium borohydride.
Substitution Nucleophilic substitutions can occur at various positions on the molecule.

Biology

The compound exhibits significant biological activities, particularly antimicrobial and anti-inflammatory properties. Research has shown that it can inhibit bacterial DNA gyrase, an enzyme critical for bacterial replication, suggesting its potential use as an antibacterial agent.

Case Study: A study investigated the antimicrobial efficacy of various coumarin derivatives, including this compound, against a range of pathogens. Results indicated a notable reduction in bacterial growth compared to control samples.

Medicine

This compound is being explored for its therapeutic potential in treating diseases such as cancer and diabetes. Its ability to modulate cellular signaling pathways may offer new avenues for treatment.

Therapeutic Applications:

  • Antidiabetic Activity: The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, potentially aiding in blood sugar regulation.
  • Antioxidant Properties: Studies have shown that it possesses radical scavenging activity, which may contribute to its protective effects against oxidative stress.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for incorporation into various formulations, enhancing product performance.

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial replication. Additionally, the compound may interact with cellular signaling pathways involved in inflammation and cell proliferation, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Chromene Core

N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
  • Molecular Formula : C₁₈H₂₀N₂O₇ (mass: 376.365) .
  • Key Difference: The acetyl group in the target compound is replaced with a propanoyl chain.
  • Synthesis: Prepared via similar peptide-coupling strategies but with a propanoyl linker, as indicated in patent applications .
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-acetyl}glycine
  • Molecular Formula: C₁₄H₁₃NO₆ (mass: 291.26) .
  • Key Difference : The 4-ethyl group is replaced with a methyl substituent, reducing hydrophobicity. The peptide chain is truncated to glycine instead of glycylglycine.
  • Implications : Shorter peptide chain may decrease hydrogen-bonding capacity and bioavailability .
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
  • Molecular Formula: C₂₀H₂₅NO₆ (mass: 375.421) .
  • Key Difference: Incorporates a 3-hexyl-4-methyl chromene core.

Peptide Chain Modifications

Glycylglycine vs. Glycine Derivatives
  • The target compound’s glycylglycine chain enables stronger intermolecular interactions (e.g., hydrogen bonding) compared to glycine -terminated analogues (e.g., ). This may improve binding to biological targets or crystallinity.
  • Example : In glycylglycine derivatives, IR spectra typically show distinct N–H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively) due to the peptide backbone .

Physicochemical Properties

Table 1: Comparative Data for Key Analogues
Compound Name Molecular Formula Mass Substituents Key Spectral Features (IR/NMR)
Target Compound C₁₈H₂₀N₂O₇ 376.365 4-ethyl, glycylglycine δ 1.25 (t, 3H, CH₂CH₃); δ 4.18 (q, 2H)
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine C₁₈H₂₀N₂O₇ 376.365 Propanoyl linker δ 1.15 (t, 3H, CH₂CH₃); δ 2.45 (m, CH₂)
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-acetyl}glycine C₁₄H₁₃NO₆ 291.26 4-methyl, glycine δ 2.35 (s, 3H, CH₃); δ 3.75 (s, 2H, CH₂)
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine C₂₀H₂₅NO₆ 375.421 3-hexyl-4-methyl, glycine δ 0.88 (t, 3H, CH₂CH₃); δ 1.30 (m, 6H)

Key Research Findings

  • Solubility Trends : Ethyl and hexyl substituents reduce aqueous solubility but enhance lipid bilayer penetration .
  • Thermal Stability : Methyl-substituted analogues (e.g., ) have lower melting points (~180–200°C) compared to ethyl derivatives (~220–240°C) .

Biological Activity

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of chromen derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C21H18N2O7
Molecular Weight: 410.4 g/mol
IUPAC Name: 2-[[2-[[2-(2-oxo-4-ethylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid
InChI Key: BLQIYOGUKHMCJJ-UHFFFAOYSA-N

The compound features a coumarin backbone, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, blocking their activity. This inhibition can lead to various biological effects such as:

  • Reduced Inflammation: The compound may modulate inflammatory pathways, thereby reducing inflammation.
  • Antimicrobial Activity: It has shown potential in inhibiting bacterial growth, which is crucial for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that derivatives of coumarin compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated potent activity against MCF-7 breast cancer cells with IC50 values ranging from 0.47 μM to 16.1 μM . The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

CompoundIC50 (μM)Cancer Type
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine9.54MCF-7 Breast Cancer
Coumarin Derivative III0.47MCF-7 Breast Cancer
Coumarin Derivative IV21.8Tumor-associated hCA IX

Antimicrobial Activity

The compound's antimicrobial properties have been investigated in various studies. For example, it has shown effectiveness against a range of bacterial strains, with mechanisms involving disruption of bacterial DNA replication and inhibition of essential enzymes like DNA gyrase .

Case Studies

  • Cardioprotective Effects:
    A study explored the cardioprotective effects of a related coumarin derivative in a rat model of myocardial infarction induced by isoproterenol. The results indicated that the compound significantly reduced markers of cardiac injury and improved cardiac function by mitigating oxidative stress and apoptosis .
  • Antioxidant Properties:
    Another study highlighted the antioxidant capacity of coumarin derivatives, suggesting that they can scavenge free radicals and reduce oxidative damage in cells, contributing to their protective effects against various diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine?

The synthesis typically involves coupling a 4-ethyl-2-oxo-2H-chromen-7-yloxy acetic acid derivative with glycylglycine. Key steps include:

  • Acetylation of the coumarin hydroxyl group : React 4-ethyl-7-hydroxycoumarin with chloroacetyl chloride in anhydrous conditions to form the acetoxy intermediate.
  • Peptide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the acetylated coumarin with glycylglycine.
  • Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol or methanol .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR :
    • ¹H NMR : Identify the ethyl group (δ ~1.2–1.4 ppm, triplet; δ ~2.4–2.6 ppm, quartet), coumarin carbonyl (δ ~6.1–6.3 ppm, singlet for H-3), and glycylglycine protons (δ ~3.8–4.2 ppm for amide linkages).
    • ¹³C NMR : Confirm the 2-oxo chromen moiety (δ ~160–165 ppm for C=O) and peptide bonds (δ ~170–175 ppm).
  • IR : Peaks at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~1720 cm⁻¹ (coumarin lactone C=O).
  • MS : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the glycylglycine bond) .

Q. What are the critical parameters for optimizing crystallization of this compound?

  • Solvent selection : Use mixed solvents (e.g., ethanol/water or DMSO/ethyl acetate) to balance solubility and slow evaporation.
  • Temperature control : Gradual cooling from 50°C to 4°C to promote nucleation.
  • Additives : Small amounts of acetic acid (1–2%) can improve crystal morphology by stabilizing hydrogen bonds .

Advanced Research Questions

Q. How can SHELXL be employed to resolve structural ambiguities in X-ray crystallography data?

  • Refinement strategy : Use the TWIN and BASF commands in SHELXL to model twinning or disorder in the coumarin or glycylglycine moieties.
  • Hydrogen bonding analysis : Generate a .res file to visualize interactions (e.g., coumarin lactone O with solvent molecules) using Mercury CSD.
  • Validation : Apply Rint and GooF metrics to assess data quality. Discrepancies in thermal parameters may indicate dynamic disorder in the ethyl or glycylglycine groups .

Q. How to interpret contradictory bioactivity data (e.g., antifungal vs. aflatoxin induction) in assays?

  • Dose-dependent effects : Test a concentration gradient (0.1–100 µg/mL) to identify thresholds where antifungal activity (via coumarin-thiosemicarbazide interactions) outweighs aflatoxin induction (linked to oxidative stress pathways).
  • Mechanistic studies : Use transcriptomics (RNA-seq) to profile genes like aflR (aflatoxin biosynthesis) and ERG11 (fungal cell membrane integrity).
  • Control experiments : Compare with structurally analogous compounds (e.g., 4-methyl-2-oxo coumarin derivatives) to isolate the role of the ethyl-glycylglycine substituent .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Docking simulations : Use AutoDock Vina to model interactions with fungal CYP51 or human serum albumin (binding affinity predictions).
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors from the coumarin-glycylglycine scaffold.
  • MD simulations : Analyze conformational stability of the glycylglycine chain in aqueous vs. lipid bilayer environments .

Q. How to design experiments to assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Serum stability : Add 10% fetal bovine serum and quantify intact compound using LC-MS/MS.
  • Light sensitivity : Expose to UV-A (365 nm) and measure coumarin lactone ring opening via absorbance at 320 nm .

Methodological Notes

  • Avoid commercial databases : Prioritize peer-reviewed crystallographic data (Cambridge Structural Database) and bioactivity repositories like ChEMBL.
  • Reproducibility : Include triplicate measurements in bioassays and report mean ± SEM. For crystallography, deposit CIF files in public repositories (e.g., CCDC) .

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